molecular formula C9H13NO B050040 (S)-(-)-1-(4-Methoxyphenyl)ethylamine CAS No. 41851-59-6

(S)-(-)-1-(4-Methoxyphenyl)ethylamine

Cat. No.: B050040
CAS No.: 41851-59-6
M. Wt: 151.21 g/mol
InChI Key: JTDGKQNNPKXKII-ZETCQYMHSA-N
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Description

(S)-(-)-1-(4-Methoxyphenyl)ethylamine is a chiral amine with the molecular formula C9H13NO. It is an important intermediate in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of a methoxy group attached to the phenyl ring and an ethylamine side chain, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1-(4-Methoxyphenyl)ethylamine typically involves the reduction of the corresponding ketone or imine. One common method is the asymmetric reduction of 4-methoxyphenylacetone using a chiral catalyst. The reaction is carried out under hydrogenation conditions with a chiral rhodium or ruthenium catalyst to achieve high enantioselectivity.

Another approach involves the reductive amination of 4-methoxyphenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and optimized reaction conditions allows for the efficient production of the compound with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-1-(4-Methoxyphenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Imine, nitrile

    Reduction: Amine, alcohol

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(S)-(-)-1-(4-Methoxyphenyl)ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and as a ligand in the development of enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antidepressants and antihistamines.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (S)-(-)-1-(4-Methoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to the active site of an enzyme or receptor and modulating its activity. The presence of the methoxy group and the chiral center contribute to its binding affinity and selectivity.

Comparison with Similar Compounds

(S)-(-)-1-(4-Methoxyphenyl)ethylamine can be compared with other similar compounds, such as:

    ®-(+)-1-(4-Methoxyphenyl)ethylamine: The enantiomer of the compound, which has different biological activity and properties.

    4-Methoxyphenethylamine: Lacks the chiral center and has different chemical and biological properties.

    4-Methoxyamphetamine: A structurally related compound with stimulant properties.

The uniqueness of this compound lies in its chiral nature and the presence of the methoxy group, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

(1S)-1-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDGKQNNPKXKII-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355183
Record name (S)-(-)-1-(4-Methoxyphenyl)ethylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41851-59-6, 6298-96-0
Record name (αS)-4-Methoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41851-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)ethanamine
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Record name (1S)-1-(4-Methoxyphenyl)ethylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-1-(4-Methoxyphenyl)ethylamine
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Record name (1S)-1-(4-methoxyphenyl)ethanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (S)-(-)-1-(4-Methoxyphenyl)ethylamine used in chiral recognition studies?

A1: this compound, often used in its racemic form (R,S-1-(4-methoxyphenyl)ethylamine), serves as a probe molecule to understand how different systems differentiate between enantiomers (mirror image molecules). For example, researchers investigated the chiral selectivity of goat and rabbit serum albumins using a quartz crystal microbalance (QCM) biosensor. [] The study showed that both serum albumins could distinguish between (R)- and (S)-1-(4-methoxyphenyl)ethylamine, but with different preferences, indicating species-dependent chiral recognition. [] Similar studies explored its interaction with human and bovine serum albumins using spectroscopic techniques, revealing insights into binding sites and chiral discrimination mechanisms. []

Q2: Can you provide an example of this compound's use as a chiral auxiliary in asymmetric synthesis?

A2: this compound acts as a chiral auxiliary in synthesizing enantiomerically pure compounds. One study demonstrated its utility in synthesizing (R)-3-[(tert-butoxycarbonyl)amino]-2-methylenealkanoates via an asymmetric aza-Morita–Baylis–Hillman reaction. [] The reaction of (S)-1-(4-methoxyphenyl)ethylamine with 3-substituted (Z)-2-(bromomethyl)propenoates, mediated by quinidine, yielded the desired products with high enantiomeric purity. [] This highlights the compound's effectiveness in controlling the stereochemical outcome of reactions, a crucial aspect of chiral drug development.

Q3: Are there any examples of using this compound in developing synthetic methodologies for valuable building blocks?

A3: Yes, this compound has proven valuable in synthesizing enantiopure α-arylglycines, important building blocks for various pharmaceuticals and biologically active compounds. [] Researchers developed a three-component Strecker reaction where (S)-1-(4-methoxyphenyl)ethylamine reacts with sodium cyanide and different aryl-aldehydes to form diastereomerically pure (S,S)-α-aminonitriles. [] Subsequent hydrolysis of these intermediates yields the desired (S)-α-arylglycines with high enantiomeric purity. [] This method streamlines the synthesis of these essential building blocks, potentially impacting various fields, including medicinal chemistry.

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